3-thiophenecarboxylic acid, 5-(aminocarbonyl)-2-[(3-carboxy-1-oxopropyl)amino]-4-methyl-, 3-methyl ester
Overview
Description
3-Thiophenecarboxylic acid, 5-(aminocarbonyl)-2-[(3-carboxy-1-oxopropyl)amino]-4-methyl-, 3-methyl ester is a complex organic compound with a unique structure that includes a thiophene ring, multiple carboxylic acid groups, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-thiophenecarboxylic acid, 5-(aminocarbonyl)-2-[(3-carboxy-1-oxopropyl)amino]-4-methyl-, 3-methyl ester typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thiophene ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the carboxylic acid groups: This can be done through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Formation of the ester group: This involves esterification reactions, typically using alcohols and acid catalysts.
Amination and acylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarboxylic acid, 5-(aminocarbonyl)-2-[(3-carboxy-1-oxopropyl)amino]-4-methyl-, 3-methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines to amides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional carboxylic acid groups, while reduction can yield alcohols or amides.
Scientific Research Applications
3-Thiophenecarboxylic acid, 5-(aminocarbonyl)-2-[(3-carboxy-1-oxopropyl)amino]-4-methyl-, 3-methyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-thiophenecarboxylic acid, 5-(aminocarbonyl)-2-[(3-carboxy-1-oxopropyl)amino]-4-methyl-, 3-methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 3-Thiophenecarboxylic acid, 5-(aminomethyl)-, methyl ester
- 3-Thiophenecarboxylic acid, 5-(aminosulfonyl)-, methyl ester
Uniqueness
3-Thiophenecarboxylic acid, 5-(aminocarbonyl)-2-[(3-carboxy-1-oxopropyl)amino]-4-methyl-, 3-methyl ester is unique due to its combination of functional groups and its specific structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-[(5-carbamoyl-3-methoxycarbonyl-4-methylthiophen-2-yl)amino]-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6S/c1-5-8(12(19)20-2)11(21-9(5)10(13)18)14-6(15)3-4-7(16)17/h3-4H2,1-2H3,(H2,13,18)(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSLWMUPNVWCCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CCC(=O)O)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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